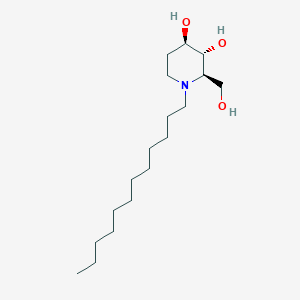
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is a compound belonging to the class of organic compounds known as piperidines. Piperidines are characterized by a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This compound is notable for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and suitable piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trideoxy-1,5-epimino-D-xylo-hexitol: Another related compound with similar structural features and biological activities.
Uniqueness
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is unique due to its dodecyl chain, which imparts distinct physicochemical properties and potential applications. The presence of the long alkyl chain may enhance its lipophilicity and membrane permeability, making it suitable for specific biological and industrial applications.
Propriétés
Numéro CAS |
921199-26-0 |
|---|---|
Formule moléculaire |
C18H37NO3 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-13-19-14-12-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15H2,1H3/t16-,17-,18-/m1/s1 |
Clé InChI |
IDDXQZBQHFBYST-KZNAEPCWSA-N |
SMILES isomérique |
CCCCCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
SMILES canonique |
CCCCCCCCCCCCN1CCC(C(C1CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















